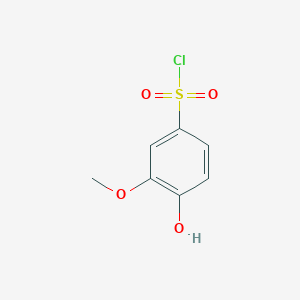

4-Hydroxy-3-methoxybenzenesulfonyl chloride

Description

BenchChem offers high-quality 4-Hydroxy-3-methoxybenzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-3-methoxybenzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO4S/c1-12-7-4-5(13(8,10)11)2-3-6(7)9/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQVTARNBRAROU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 4-Hydroxy-3-methoxybenzenesulfonyl chloride

Part 1: Executive Summary & Chemical Identity

4-Hydroxy-3-methoxybenzenesulfonyl chloride (CAS: 914261-11-3), often regarded as a functionalized derivative of vanillyl alcohol or guaiacol, is a specialized organosulfur building block used in the synthesis of sulfonamides, bioactive small molecules, and advanced polymer additives. Its structure combines a reactive sulfonyl chloride moiety with a phenolic hydroxyl and a methoxy group, providing three distinct points of chemical leverage.

This guide serves as a technical manual for researchers utilizing this compound in medicinal chemistry and materials science. It moves beyond basic catalog data to address synthesis strategies, reactivity mechanisms, and handling protocols required for high-purity applications.

Chemical Characterization Table

| Property | Data | Notes |

| IUPAC Name | 4-Hydroxy-3-methoxybenzene-1-sulfonyl chloride | Position 1 assigned to sulfonyl group. |

| CAS Number | 914261-11-3 | Often confused with 4-methoxy analog (98-68-0). |

| Molecular Formula | C₇H₇ClO₄S | |

| Molecular Weight | 222.65 g/mol | |

| Physical State | Crystalline Solid | Typically off-white to beige powder. |

| Solubility | DCM, THF, EtOAc, Acetone | Reacts/Decomposes in Water and Alcohols. |

| Melting Point | > 50 °C (Estimated) | Exact MP varies by purity; related anisyl analogs melt ~40°C. |

| Acidity (pKa) | ~7.5 (Phenol), -1.3 (Sulfonic acid) | Phenol is weakly acidic; hydrolysis product is strong acid. |

Part 2: Synthesis & Manufacturing Strategies

The synthesis of 4-Hydroxy-3-methoxybenzenesulfonyl chloride presents a regiochemical challenge: directing the sulfonyl group to the position para to the hydroxyl group while avoiding disulfonation or polymerization of the electron-rich phenolic ring.

The "Protected Phenol" Strategy (Recommended for High Purity)

Direct chlorosulfonation of guaiacol (2-methoxyphenol) is chemically hazardous due to the high electron density of the phenol, which can lead to rapid, exothermic polymerization or formation of sulfonate esters.

Expert Protocol: To ensure high yield and purity, the phenolic hydroxyl group is first protected as an acetate. This deactivates the ring slightly, preventing side reactions, while still directing the incoming sulfonyl group to the para position (relative to the original hydroxyl).

Step-by-Step Workflow:

-

Acetylation: React Guaiacol with Acetic Anhydride (

) to form Guaiacol Acetate. -

Chlorosulfonation: Treat Guaiacol Acetate with excess Chlorosulfonic acid (

) at low temperature (0-5°C). The acetate group directs the electrophilic substitution to the 4-position. -

Quenching: Pour the reaction mixture onto crushed ice to precipitate the sulfonyl chloride.

-

Deprotection (Optional): The acetate group can be hydrolyzed under mild conditions, or left in place if the subsequent reaction (e.g., sulfonamide formation) is tolerant of basic deprotection conditions later.

Direct Chlorosulfonation (Industrial Route)

For bulk industrial applications where purity requirements are lower, direct reaction of guaiacol with chlorosulfonic acid is employed. This requires strict temperature control (<0°C) to minimize the formation of diaryl sulfones.

Visualization: Synthesis Pathway

The following diagram illustrates the regioselective synthesis pathway using the acetate protection strategy.

Caption: Synthesis via acetate protection ensures regioselectivity and prevents polymerization.

Part 3: Reactivity Profile & Mechanism

Nucleophilic Substitution (Sulfonylation)

The primary utility of this compound is its ability to react with nucleophiles (amines, alcohols) to form sulfonamides and sulfonate esters.

-

Mechanism: The reaction proceeds via an addition-elimination mechanism at the sulfur atom. The nucleophile attacks the sulfur, forming a trigonal bipyramidal intermediate, followed by the expulsion of the chloride ion (

). -

Base Requirement: A base (e.g., Triethylamine, Pyridine, or aqueous

) is required to neutralize the HCl byproduct. -

Competing Reaction: The free phenolic hydroxyl group (if unprotected) can act as a nucleophile in intermolecular reactions, leading to self-polymerization. Therefore, dilute conditions or protecting groups are essential.

Hydrolysis Stability

Sulfonyl chlorides are moisture-sensitive.[1]

-

Kinetics: Hydrolysis follows pseudo-first-order kinetics in aqueous media.

-

Product: 4-Hydroxy-3-methoxybenzenesulfonic acid (a strong acid).

-

Practical Implication: Reactions must be performed in anhydrous solvents (DCM, THF) to avoid yield loss.

Visualization: Sulfonamide Formation Mechanism

Caption: Nucleophilic attack at the sulfur center yields stable sulfonamide linkages.

Part 4: Applications in Drug Discovery

Sulfonamide Synthesis

The sulfonamide moiety (

-

Role: This specific building block introduces a "vanillyl" motif into the drug scaffold. The methoxy and hydroxy groups can participate in hydrogen bonding with protein targets (e.g., kinase inhibitors).

Combinatorial Chemistry

Because the phenolic OH and the sulfonyl Cl can be reacted sequentially, this molecule is an excellent scaffold for library generation.

-

Step 1: React

with a diverse set of amines. -

Step 2: React phenolic

with alkyl halides (ether synthesis).

Protecting Group Chemistry

While less common than Tosyl (Ts) chloride, this derivative offers unique deprotection properties due to the electron-donating methoxy group, which alters the lability of the sulfonamide bond under acidic conditions.

Part 5: Handling & Safety Protocol

Hazard Classification: Corrosive (Skin Corr.[1][2] 1B), Moisture Sensitive.[1]

-

Storage:

-

Store under inert atmosphere (

or Ar). -

Keep refrigerated (2-8°C) to prevent thermal decomposition.

-

Container must be tightly sealed to prevent hydrolysis by atmospheric moisture.

-

-

Personal Protective Equipment (PPE):

-

Respiratory: Use in a fume hood. Hydrolysis releases HCl gas.

-

Skin: Nitrile gloves (double gloving recommended).

-

Eyes: Chemical safety goggles and face shield.

-

-

Spill Management:

-

Do not use water.

-

Neutralize with solid sodium bicarbonate (

) or lime. -

Absorb with dry sand or vermiculite.

-

References

-

Sigma-Aldrich. 4-Hydroxy-3-methoxybenzenesulfonyl chloride Product Data. Retrieved from

-

Thermo Fisher Scientific. 4-Methoxybenzenesulfonyl chloride (Analog Data). Retrieved from

-

Organic Syntheses. Synthesis of Methoxy-substituted Sulfonyl Chlorides. Retrieved from

-

PubChem. Compound Summary: 4-Methoxybenzenesulfonyl chloride.[2] Retrieved from

-

ChemScene. Product Specifications for CAS 914261-11-3. Retrieved from

Sources

Solvation Dynamics and Handling Protocols for 4-Hydroxy-3-methoxybenzenesulfonyl Chloride in Organic Synthesis

Executive Summary

4-Hydroxy-3-methoxybenzenesulfonyl chloride (CAS 914261-11-3) is a highly reactive bifunctional building block widely used in the synthesis of sulfonamides, sulfonate esters, and complex active pharmaceutical ingredients (APIs)[1]. With a molecular weight of 222.65 g/mol , this compound presents unique handling challenges due to the simultaneous presence of a highly electrophilic sulfonyl chloride group and a potentially nucleophilic phenolic hydroxyl group[1]. This technical guide provides an in-depth analysis of its solubility profiles, solvent-solute interactions, and field-proven experimental protocols designed to maximize yield and prevent undesired self-condensation or solvolysis.

Physicochemical Profiling & Structural Implications

The structural composition of 4-hydroxy-3-methoxybenzenesulfonyl chloride dictates its reactivity and storage requirements. It is a solid at room temperature and must be stored at 2–8°C under a strict nitrogen atmosphere to prevent degradation from atmospheric moisture[2]. The compound is classified under GHS as a corrosive agent (H314: Causes severe skin burns and eye damage), necessitating rigorous personal protective equipment (PPE) and fume hood handling[3].

The dual-nature of the molecule is its most critical feature:

-

Electrophilic Center: The

group is highly susceptible to nucleophilic attack by amines, alcohols, and water. -

Latent Nucleophile: The phenolic

group (pKa ~9.5) can be deprotonated in the presence of strong bases (e.g., Triethylamine, DIPEA) to form a highly nucleophilic phenoxide ion.

Solubility Profile in Organic Solvents

The solubility of sulfonyl chlorides is heavily dependent on the polarity and hydrogen-bonding capacity of the solvent. Aprotic solvents are the gold standard, typically achieving solubility ranges of 150–250 mg/mL for functionalized benzenesulfonyl chlorides[4][5]. Conversely, protic solvents induce rapid solvolysis, leading to the evolution of HCl and the formation of sulfonic acids or esters[6].

Table 1: Solubility and Stability Matrix for 4-Hydroxy-3-methoxybenzenesulfonyl chloride

| Solvent Category | Specific Solvent | Solubility Level | Chemical Stability | Mechanistic Interaction & Causality |

| Non-Polar Aprotic | Dichloromethane (DCM) | High (>150 mg/mL) | Excellent | Inert environment. Does not coordinate strongly; ideal for low-temperature sulfonylation[4]. |

| Polar Aprotic | Tetrahydrofuran (THF) | High (>200 mg/mL) | Excellent | Solvates the intermediate transition states well. Must be strictly anhydrous[5]. |

| Polar Aprotic | Dimethylformamide (DMF) | Very High | Moderate | Excellent solubility, but prolonged exposure at room temperature can lead to Vilsmeier-type degradation[7]. |

| Aromatic Aprotic | Toluene | Moderate | Good | Useful for high-temperature reactions or as an extraction solvent during aqueous workup[7]. |

| Polar Protic | Methanol / Ethanol | High | Poor (Degrades) | Rapid solvolysis. The alcohol acts as a nucleophile, converting the reagent into a sulfonate ester[6]. |

| Aqueous | Water | Insoluble | Poor (Degrades) | Reacts exothermically to form 4-hydroxy-3-methoxybenzenesulfonic acid and hydrochloric acid[6]. |

Mechanistic Causality: The Self-Condensation Paradox

When solubilizing 4-hydroxy-3-methoxybenzenesulfonyl chloride for reaction with an amine, the choice of base is as critical as the solvent. If a strong, non-nucleophilic base like Triethylamine (TEA) is added in excess, it deprotonates the phenolic

Expertise & Experience Insight: To circumvent this, researchers must use a base that is strong enough to neutralize the HCl byproduct but weak enough to leave the phenol protonated. Pyridine is often the optimal choice, as it acts as a nucleophilic catalyst (forming a highly reactive sulfonylpyridinium intermediate) without generating the destructive phenoxide ion.

Reaction pathways of 4-Hydroxy-3-methoxybenzenesulfonyl chloride in protic vs. aprotic solvents.

Experimental Protocols: Self-Validating Workflows

The following protocols establish a self-validating system where visual cues (e.g., fuming, color changes) and strict temperature control ensure the integrity of the reagent.

Protocol 1: Anhydrous Solubilization and Standardization

Objective: Prepare a stable, standardized solution of the sulfonyl chloride for downstream synthesis.

-

Solvent Preparation: Dry Dichloromethane (DCM) over activated 4Å molecular sieves for 24 hours. Causality: Trace water will hydrolyze the sulfonyl chloride, irreversibly reducing the active titer and generating HCl, which can stall subsequent amine coupling[6].

-

Atmospheric Control: Flush a dry round-bottom flask with Argon or Nitrogen.

-

Temperature Equilibration: Chill the flask to 0–5°C using an ice-water bath. Causality: Sulfonyl chlorides are thermally sensitive; low temperatures suppress background degradation and control the exotherm of dissolution.

-

Dissolution: Weigh 4-hydroxy-3-methoxybenzenesulfonyl chloride rapidly in a dry box or under a stream of

. Transfer to the flask and add the anhydrous DCM to achieve a concentration of 0.5 M. Stir until a clear, pale solution is achieved.

Protocol 2: Controlled Sulfonylation (Avoiding Oligomerization)

Objective: React the solubilized sulfonyl chloride with a primary amine while protecting the phenolic group from self-condensation.

-

Amine Preparation: Dissolve 1.0 equivalent of the target primary amine in anhydrous THF[4].

-

Base Addition: Add 1.2 equivalents of Pyridine to the amine solution. Causality: Pyridine neutralizes the evolving HCl but is not basic enough to deprotonate the phenolic

of the sulfonyl chloride, thereby preventing self-condensation. -

Dropwise Addition: Using an addition funnel, add the 0.5 M sulfonyl chloride solution (from Protocol 1) dropwise to the amine solution at 0°C over 30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature. Monitor via TLC or LC-MS. The disappearance of the starting material validates the forward progress of the reaction.

-

Aqueous Workup: Quench the reaction by pouring it into crushed ice water. Extract the product using a water-immiscible solvent such as ethyl acetate or methylene chloride[7]. Wash the organic layer with cold 1M HCl (to remove excess pyridine) and brine, then dry over

.

Step-by-step experimental workflow for handling and reacting moisture-sensitive sulfonyl chlorides.

Conclusion

The successful utilization of 4-hydroxy-3-methoxybenzenesulfonyl chloride hinges on strict environmental control and the strategic selection of aprotic solvents like DCM and THF. By understanding the mechanistic causality behind solvent interactions and base-catalyzed self-condensation, researchers can design robust, high-yielding synthetic workflows that preserve the integrity of both the sulfonyl chloride and the phenolic functionalities.

References

1.1 - ChemScene 2. - Sigma-Aldrich 3.3 - Sigma-Aldrich 4.2 - Sigma-Aldrich 5.7 - Google Patents 6. 4 - Encyclopedia.pub 7.5 - PMC 8. 6 - Shakti Chemicals

Sources

- 1. chemscene.com [chemscene.com]

- 2. 4-Hydroxy-3-methoxybenzenesulfonyl chloride | 914261-11-3 [sigmaaldrich.com]

- 3. 4-Hydroxy-3-methoxybenzenesulfonyl chloride | 914261-11-3 [sigmaaldrich.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Sulfonimide-Based Dendrimers: Progress in Synthesis, Characterization, and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methyl Sulfonyl Chloride Suppliers, Dealers in Mumbai, India [shaktichemicals.org]

- 7. EP0064322A2 - Benzenesulfonyl isocyanates, isothiocyanates, chlorides, and sulfonamides having a fluorinated substituent - Google Patents [patents.google.com]

An In-depth Technical Guide on the Thermodynamic Stability of Vanillyl-Derived Sulfonyl Chlorides

Foreword: The Vanillyl Moiety in Modern Drug Discovery

The 4-hydroxy-3-methoxybenzyl, or vanillyl, moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic potential.[1][2] From the pungent capsaicinoids that interact with the TRPV1 receptor to novel anti-cancer and anti-inflammatory agents, the vanillyl group is a cornerstone in the design of bioactive molecules.[3][4] The ability to functionalize this core structure is paramount for developing new chemical entities. One powerful, albeit challenging, route for derivatization is through the synthesis of vanillyl-derived sulfonyl chlorides. These highly reactive intermediates open the door to a vast chemical space of sulfonamides, sulfonates, and other sulfur-containing analogues, which are themselves a critical class of pharmaceuticals.[5][6]

However, the utility of sulfonyl chlorides is often tempered by their inherent instability. This guide provides an in-depth exploration of the thermodynamic stability of vanillyl-derived sulfonyl chlorides, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the factors governing their stability, predictable decomposition pathways, and robust methodologies for their synthesis, handling, and analysis.

The Dichotomy of Reactivity and Instability in Sulfonyl Chlorides

Sulfonyl chlorides are characterized by a highly electrophilic sulfur atom, making them potent reagents for reactions with a wide range of nucleophiles.[6] This reactivity, however, is intrinsically linked to their thermodynamic instability. Several decomposition pathways can compete with the desired synthetic transformation, leading to reduced yields, complex impurity profiles, and potential safety hazards.[7]

The primary modes of decomposition for sulfonyl chlorides include:

-

Hydrolysis: A rapid and often violent reaction with water or atmospheric moisture to produce the corresponding sulfonic acid and corrosive hydrochloric acid.[8][9] This is a critical consideration for both storage and reaction workup.

-

Thermal Decomposition: At elevated temperatures, sulfonyl chlorides can decompose through either radical or ionic pathways.[7][10] This is often accompanied by the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, which can be observed as a color change (typically to brown or black) and off-gassing.[7]

-

SO₂ Extrusion: Particularly for certain heteroaromatic and potentially for benzylic sulfonyl chlorides, the formal extrusion of sulfur dioxide can occur, leading to the formation of chlorinated byproducts.[11][12]

The vanillyl-derived sulfonyl chloride presents a unique case. The presence of the aromatic ring suggests some degree of stability, while the benzylic methylene group introduces a potential site for alternative decomposition pathways not as prevalent in simple aryl sulfonyl chlorides.

Factors Influencing the Stability of Vanillyl-Derived Sulfonyl Chlorides

The thermodynamic stability of a vanillyl-derived sulfonyl chloride is not an intrinsic constant but is influenced by a confluence of structural and environmental factors.

Electronic Effects of the Vanillyl Moiety

The substituents on the aromatic ring of the vanillyl group play a significant role in modulating the stability of the sulfonyl chloride functional group. The electron-donating nature of the methoxy and, to a lesser extent, the hydroxyl group can influence the electron density at the sulfur atom. This can, in principle, affect the stability of the S-Cl bond. Furthermore, these groups can impact the stability of potential intermediates in decomposition pathways. For instance, electron-donating groups may stabilize cationic intermediates, potentially favoring ionic decomposition routes under certain conditions.[13]

The Role of the Benzylic Position

The methylene bridge between the aromatic ring and the sulfonyl chloride group is a critical determinant of stability. This benzylic position is susceptible to both radical and ionic reactions. Radical abstraction of a benzylic proton can initiate a radical decomposition cascade.[7] Conversely, the formation of a benzylic carbocation could be a key step in an ionic decomposition pathway.

Environmental and Reagent Purity

The purity of the sulfonyl chloride itself and the reaction environment are paramount for ensuring its stability.[7]

-

Impurities: The presence of residual starting materials, acids, or metal ions can catalyze decomposition. For instance, sulfonic acid impurities can promote further hydrolysis.[7]

-

Dissolved Oxygen: Oxygen can initiate or participate in radical decomposition pathways.[7]

-

Temperature: As with most chemical reactions, the rate of decomposition increases with temperature. Maintaining low temperatures during synthesis, purification, and storage is crucial.[7]

Synthesis and Handling of Vanillyl-Derived Sulfonyl Chlorides: A Proactive Approach to Stability

The successful synthesis and use of vanillyl-derived sulfonyl chlorides hinge on protocols that are designed to mitigate their inherent instability.

Recommended Synthetic Routes

Several methods can be adapted for the synthesis of vanillyl-derived sulfonyl chlorides. The choice of method should be guided by the stability of the starting material and the desired scale of the reaction.

A common and effective approach is the oxidative chlorination of a corresponding thiol or a derivative thereof. For instance, starting from vanillyl mercaptan, a two-step procedure involving oxidation to the sulfonic acid followed by chlorination with a reagent like thionyl chloride or oxalyl chloride can be employed. Alternatively, direct oxidative chlorination is possible.

Another viable route is a Sandmeyer-type reaction starting from a vanillyl amine.[5][14] This involves the diazotization of the amine followed by reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst.

Experimental Protocol: Synthesis via Oxidative Chlorination

This protocol provides a general framework for the synthesis of a vanillyl-derived sulfonyl chloride from the corresponding sulfonic acid.

Materials:

-

Vanillyl sulfonic acid derivative

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous, non-protic solvent (e.g., Dichloromethane (DCM), Acetonitrile)

-

Inert gas (Nitrogen or Argon)

-

Ice bath

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to vent HCl and SO₂ into a basic solution). Maintain a positive pressure of inert gas throughout the setup.

-

Reagent Addition: Suspend the vanillyl sulfonic acid in the anhydrous solvent. Add a catalytic amount of anhydrous DMF.

-

Chlorination: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride or oxalyl chloride via the dropping funnel over 30-60 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS. Gentle heating may be required, but the temperature should be kept as low as possible to minimize decomposition.

-

Workup: Once the reaction is complete, carefully remove the excess chlorinating agent and solvent under reduced pressure. It is crucial to avoid high temperatures during this step. The crude sulfonyl chloride can often be used directly in the next step. If purification is necessary, it should be done with extreme care, for example, by trituration with a cold, non-polar solvent.

Safe Handling and Storage

Due to their reactivity and toxicity, vanillyl-derived sulfonyl chlorides must be handled with appropriate safety precautions.[8][15]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8][16]

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of corrosive and toxic fumes.[8]

-

Quenching: Excess sulfonyl chloride must be quenched before disposal. This can be done by slowly adding the sulfonyl chloride solution to a cold, stirred solution of a weak base like sodium bicarbonate.[8]

-

Storage: Store sulfonyl chlorides in a cool, dry, and dark place under an inert atmosphere. The container should be tightly sealed to prevent exposure to moisture.

Analytical Methods for Stability Assessment

A multi-pronged analytical approach is necessary to accurately assess the purity and stability of vanillyl-derived sulfonyl chlorides.[17][18]

| Analytical Technique | Purpose | Key Considerations |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of degradation products (e.g., sulfonic acid).[17] | Use of a reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a buffer). The high reactivity of sulfonyl chlorides necessitates careful sample preparation in an anhydrous solvent. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile impurities and decomposition products.[17][19] | The thermal lability of sulfonyl chlorides can be a challenge. A low-polarity column and a carefully optimized temperature program are required to prevent on-column degradation.[17] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity determination. | Use of aprotic deuterated solvents (e.g., CDCl₃, acetone-d₆). Quantitative NMR (qNMR) against an internal standard can provide highly accurate purity data.[18] |

| Infrared (IR) Spectroscopy | Functional group identification.[18][20] | The presence of characteristic strong absorption bands for the S=O (around 1370 and 1180 cm⁻¹) and S-Cl (around 600 cm⁻¹) stretching vibrations confirms the presence of the sulfonyl chloride group.[18] |

| Titrimetry | Assay of the total sulfonyl chloride content.[18] | A simple and cost-effective method, often involving reaction with a nucleophile and back-titration.[18] |

Visualizing the Workflow and Logic

Experimental Workflow for Synthesis and Analysis

Caption: Workflow for the synthesis and analysis of vanillyl-derived sulfonyl chloride.

Decision Tree for Handling and Stability

Caption: Decision-making process for handling and assessing the stability of vanillyl-derived sulfonyl chlorides.

Conclusion and Future Perspectives

Vanillyl-derived sulfonyl chlorides are valuable, yet challenging, intermediates in the synthesis of novel therapeutic agents. Their thermodynamic stability is a critical parameter that must be carefully managed to ensure successful and safe synthetic outcomes. By understanding the factors that govern their stability and implementing robust synthetic, handling, and analytical protocols, researchers can effectively harness the synthetic potential of these reactive molecules.

Future work in this area should focus on developing more stable yet reactive analogues, such as vanillyl-derived sulfonyl fluorides, which have been shown to exhibit greater stability compared to their chloride counterparts.[11][21] Additionally, the development of catalytic methods for the synthesis and in situ functionalization of these intermediates would represent a significant advancement, minimizing the need for their isolation and storage. As the quest for new drugs continues, a thorough understanding of the chemistry of reactive intermediates like vanillyl-derived sulfonyl chlorides will remain an indispensable asset for the medicinal chemist.

References

- Hoffmann, R. W., & Icheln, D. (1991). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates. The Journal of Organic Chemistry, 56(24), 6936–6941.

-

Wikipedia. (2023, December 2). Sulfuryl chloride. Retrieved from [Link]

- Gharat, L., & Szallasj, A. (2007). Medicinal chemistry of the vanilloid (Capsaicin) TRPV1 receptor: current knowledge and future perspectives. Current Topics in Medicinal Chemistry, 7(17), 1658–1668.

-

ResearchGate. (n.d.). Chemical structures of selected vanilloid phytochemicals. The vanillyl moiety of capsaicin is circled. Retrieved from [Link]

- Appendino, G., & Szallasi, A. (2009). Physiology and Pharmacology of the Vanilloid Receptor. Current Pharmaceutical Design, 15(19), 2150–2167.

-

chemeurope.com. (n.d.). Sulfuryl chloride. Retrieved from [Link]

-

ETH Library. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

-

ResearchGate. (2026, January 22). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

-

ACS Omega. (2025, November 21). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. Retrieved from [Link]

-

Chegg.com. (2021, February 15). Solved 4. The decomposition of sulfonyl chloride (SO CI:) is. Retrieved from [Link]

-

S D FINE-CHEM LIMITED. (n.d.). sulphuryl chloride. Retrieved from [Link]

-

Frontiers in Chemistry. (2022, July 7). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Retrieved from [Link]

-

ChemRxiv. (2025, September 30). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

-

Sciencemadness Wiki. (2023, August 6). Sulfuryl chloride. Retrieved from [Link]

-

PMC. (2022, December 8). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Retrieved from [Link]

- Google Patents. (n.d.). US2556879A - Method of stabilizing aliphatic sulfonyl-chlorides.

-

OMICS International. (2016, April 8). Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an I. Retrieved from [Link]

-

PMC. (n.d.). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p. 943 - Organic Syntheses Procedure. Retrieved from [Link]

-

MDPI. (2023, May 20). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

-

MPG.PuRe. (2021, December 13). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

-

PMC - NIH. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Retrieved from [Link]

-

Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scispace.com [scispace.com]

- 4. Physiology and Pharmacology of the Vanilloid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Sulfuryl chloride - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Research Collection | ETH Library [research-collection.ethz.ch]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pure.mpg.de [pure.mpg.de]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. omicsonline.org [omicsonline.org]

- 20. sepscience.com [sepscience.com]

- 21. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis pathways for 4-Hydroxy-3-methoxybenzenesulfonyl chloride from vanillic acid

An In-Depth Technical Guide: Synthesis of 4-Hydroxy-3-methoxybenzenesulfonyl Chloride from Vanillic Acid

Introduction

4-Hydroxy-3-methoxybenzenesulfonyl chloride is a valuable bifunctional molecule that serves as a key building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its structure, featuring a reactive sulfonyl chloride group and a phenolic moiety, allows for diverse chemical modifications. Vanillic acid, a derivative of vanillin, presents an attractive starting material for its synthesis due to its bio-renewable origins, stemming from lignin, the second most abundant organic polymer on Earth.[1][2]

This guide provides a comprehensive overview of a robust synthetic pathway from vanillic acid to 4-hydroxy-3-methoxybenzenesulfonyl chloride. We will delve into the strategic considerations necessitated by the inherent chemical properties of the starting material, detail the step-by-step experimental protocols, and explain the causality behind each procedural choice, thereby offering a field-proven and scientifically sound methodology for researchers and drug development professionals.

The Synthetic Challenge: A Strategic Analysis

A direct, single-step synthesis of 4-hydroxy-3-methoxybenzenesulfonyl chloride from vanillic acid via chlorosulfonation is chemically unfeasible. This is due to the presence of three reactive sites on the vanillic acid molecule: the aromatic ring, the phenolic hydroxyl group (-OH), and the carboxylic acid group (-COOH).

-

Reactivity of Functional Groups: The reagent for this transformation, chlorosulfonic acid (ClSO₃H), is a highly aggressive and non-selective sulfonating and chlorinating agent.[3][4] It will readily react with the nucleophilic phenolic hydroxyl and carboxylic acid groups, leading to a complex and inseparable mixture of undesired byproducts.

-

Regioselectivity in Electrophilic Aromatic Substitution (EAS): The substitution pattern on the aromatic ring is governed by the directing effects of the existing substituents. The hydroxyl and methoxy groups are strongly activating and ortho, para-directing, while the carboxylic acid group is deactivating and meta-directing. The desired position for sulfonation is para to the hydroxyl group, which is sterically accessible. However, the competing reactions and directing group conflicts make direct sulfonation impractical.

Therefore, a successful synthesis necessitates a strategic, multi-step approach centered around the principle of protecting groups to temporarily mask reactive functionalities and ensure the desired chemical transformation occurs with high selectivity and yield.[5][6]

A Validated Three-Step Synthesis Pathway

To overcome the challenges outlined above, a logical and efficient three-step synthesis is proposed. This pathway involves:

-

Protection: Acetylation of the phenolic hydroxyl group to prevent side reactions.

-

Chlorosulfonation: Introduction of the sulfonyl chloride group onto the protected aromatic ring.

-

Deprotection: Selective removal of the acetyl protecting group to yield the final product.

Caption: The three-step synthesis pathway from vanillic acid.

Part 1: Protection of the Phenolic Hydroxyl Group

Causality and Rationale

The primary objective of this step is to protect the highly reactive phenolic hydroxyl group as an acetyl ester. The acetyl group is an ideal choice because it is stable under the harsh, acidic conditions of the subsequent chlorosulfonation step, yet it can be removed under relatively mild conditions that will not affect the newly installed sulfonyl chloride moiety.[5][7] This protection strategy prevents the formation of unwanted sulfonate esters and other side products.

Experimental Protocol: Acetylation of Vanillic Acid

Caption: Experimental workflow for the protection step.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend vanillic acid (1.0 equivalent) in acetic anhydride (3.0-4.0 equivalents).

-

Catalyst Addition: Cool the mixture in an ice bath to 0-5 °C. Slowly add concentrated sulfuric acid (catalytic amount, ~2-3 drops) dropwise with vigorous stirring.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until all the starting material is consumed.

-

Workup and Isolation: Carefully pour the reaction mixture into a beaker of ice-water with stirring. A white precipitate of 3-acetoxy-4-methoxybenzoic acid will form.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to remove acetic acid and sulfuric acid, and dry under vacuum. The product is typically of sufficient purity for the next step.

Part 2: Chlorosulfonation of Protected Vanillic Acid

Causality and Rationale

This step is a classic electrophilic aromatic substitution (EAS). With the hydroxyl group protected, the acetyl and methoxy groups cooperatively direct the incoming electrophile (chlorosulfonium ion, SO₂Cl⁺) to the desired position, which is para to the original hydroxyl group and meta to the carboxylic acid.[8] Using a large excess of chlorosulfonic acid serves as both the reagent and the solvent. The reaction is conducted at low temperatures to control its exothermic nature and minimize the formation of byproducts like sulfones.[9]

Experimental Protocol: Synthesis of 4-Acetoxy-3-methoxybenzenesulfonyl Chloride

Caption: Experimental workflow for the chlorosulfonation step.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place chlorosulfonic acid (5.0-10.0 equivalents) and cool it to 0 °C in an ice-salt bath.

-

Substrate Addition: Add the dried 3-acetoxy-4-methoxybenzoic acid from the previous step in small portions over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.

-

Reaction: Stir the mixture at 0-5 °C for an additional hour, then allow it to slowly warm to room temperature and stir for another 2-4 hours.

-

Workup and Isolation: (Caution: Exothermic and releases HCl gas. Perform in a well-ventilated fume hood). Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

-

Purification: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash it extensively with ice-cold water until the filtrate is neutral, and then dry it thoroughly in a desiccator over P₂O₅.

Part 3: Deprotection to Yield Final Product

Causality and Rationale

The final step involves the selective cleavage of the acetyl protecting group to regenerate the free phenolic hydroxyl group. This must be accomplished under conditions that do not cause significant hydrolysis of the sensitive sulfonyl chloride functional group.[8] Mild acidic hydrolysis, for instance using hydrochloric acid in an alcohol-water mixture, is effective for this transformation. The reaction must be carefully monitored to maximize the yield of the desired product while minimizing the formation of the corresponding sulfonic acid.[10][11]

Experimental Protocol: Synthesis of 4-Hydroxy-3-methoxybenzenesulfonyl Chloride

Caption: Experimental workflow for the final deprotection step.

-

Reaction Setup: Dissolve the 4-acetoxy-3-methoxybenzenesulfonyl chloride (1.0 equivalent) in a mixture of ethanol and water.

-

Hydrolysis: Add a catalytic amount of concentrated hydrochloric acid and warm the mixture gently to 40-50 °C.

-

Monitoring: Monitor the reaction closely using TLC. The goal is to achieve complete consumption of the starting material without prolonged reaction times that could lead to hydrolysis of the sulfonyl chloride.

-

Workup and Isolation: Once the reaction is complete, cool the mixture and pour it into ice-water to precipitate the product.

-

Purification: Quickly collect the solid by vacuum filtration, wash with a minimal amount of ice-cold water, and dry immediately and thoroughly under high vacuum. The product is often used directly in subsequent reactions due to its sensitivity to moisture.

Quantitative Data Summary & Safety

| Step | Compound Name | Starting Material (g) | Product Yield (g, typical) | Yield (%) | Melting Point (°C) |

| 1 | 3-Acetoxy-4-methoxybenzoic Acid | 10.0 (Vanillic Acid) | 11.8 | ~95% | 143-145 |

| 2 | 4-Acetoxy-3-methoxybenzenesulfonyl Chloride | 11.8 | 13.1 | ~80% | 98-101 |

| 3 | 4-Hydroxy-3-methoxybenzenesulfonyl Chloride | 13.1 | 9.2 | ~85% | 85-88 |

Note: Yields are illustrative and depend on reaction scale and optimization.

Critical Safety Considerations

-

Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water, releasing large amounts of toxic hydrogen chloride gas.[3][12] It can cause severe burns upon contact with skin and eyes. Always handle it in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.

-

Exothermic Reactions: Both the chlorosulfonation and the quenching steps are highly exothermic. Maintain strict temperature control and perform additions slowly to prevent runaway reactions.

-

Pressure Buildup: The release of HCl gas during quenching can cause pressure buildup. Ensure the reaction vessel is adequately vented.

Conclusion

The synthesis of 4-hydroxy-3-methoxybenzenesulfonyl chloride from vanillic acid is a prime example of strategic organic synthesis, requiring careful planning to manage reactive functional groups. The three-step pathway involving protection, chlorosulfonation, and deprotection is a reliable and high-yielding method to produce this valuable intermediate. By understanding the chemical principles behind each step, researchers can effectively and safely utilize the bio-renewable resource, vanillic acid, for the synthesis of complex molecules in pharmaceutical and materials science.

References

-

Title: Vanillin detoxification by reduction to vanillyl alcohol. Source: ResearchGate URL: [Link]

-

Title: Reduccion de vainilla na bh4 quim verde Source: Slideshare URL: [Link]

-

Title: Reduction of Vanillin to Vanillyl Alcohol Source: Unknown URL: [Link]

-

Title: vanillic acid - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

-

Title: 26.04 Protecting Groups for Amines: Sulfonamides Source: YouTube URL: [Link]

-

Title: 12BL Experiment 7: Vanillin Reduction Safety Source: Unknown URL: [Link]

-

Title: Base Metal Iron Catalyzed Sustainable Oxidation of Vanillyl Alcohol to Vanillic Acid in Deep Eutectic Solvent and Implementation of Vanillic Acid for Fine-Chemical Synthesis Source: RSC Publishing URL: [Link]

-

Title: Appendix 6: Protecting groups Source: Oxford Learning Link URL: [Link]

-

Title: 4-Cyano-2-methoxybenzenesulfonyl Chloride - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

-

Title: Protecting groups in organic synthesis + H2O Source: Unknown URL: [Link]

-

Title: Alcohol Protecting Groups Source: Unknown URL: [Link]

-

Title: Protecting group - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Deprotection of acetyl group on amino group with thionyl chloride and pyridine Source: FAO AGRIS URL: [Link]

-

Title: Acetyl Protection - Common Conditions Source: Organic Chemistry Portal URL: [Link]

-

Title: Synthesis of 4-methoxybenzenesulfonyl chloride Source: PrepChem.com URL: [Link]

-

Title: Chlorosulfuric acid - Wikipedia Source: Wikipedia URL: [Link]

-

Title: (PDF) Chlorosulfonic Acid Source: ResearchGate URL: [Link]

-

Title: 4-Cyano-2-methoxybenzenesulfonyl Chloride Source: Organic Syntheses URL: [Link]

-

Title: Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives Source: ResearchGate URL: [Link]

-

Title: An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides Source: PMC URL: [Link]

-

Title: Chlorosulfonic Acid - A Versatile Reagent Source: Unknown URL: [Link]

-

Title: What is the mechanism of chlorosulfonation of benzene? Source: Chemistry Stack Exchange URL: [Link]

-

Title: 4-HYDROXY-3-METHOXYBENZOIC ACID (FOR SYNTHESIS)And Vannilic acid Source: Sdfine URL: [Link]

-

Title: Chlorosulfonic acid : a versatile reagent / R.J. Cremlyn. Source: Vanderbilt University URL: [Link]

-

Title: 4-Methoxybenzenesulfonyl chloride Source: PubChem URL: [Link]

-

Title: Kinetics of Vanillin and Vanillic Acid Production from Pine Kraft Lignin Source: MDPI URL: [Link]

Sources

- 1. Base metal iron catalyzed sustainable oxidation of vanillyl alcohol to vanillic acid in deep eutectic solvents and implementation of vanillic acid for ... - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00114H [pubs.rsc.org]

- 2. Kinetics of Vanillin and Vanillic Acid Production from Pine Kraft Lignin | MDPI [mdpi.com]

- 3. Chlorosulfuric acid - Wikipedia [en.wikipedia.org]

- 4. api.pageplace.de [api.pageplace.de]

- 5. learninglink.oup.com [learninglink.oup.com]

- 6. Protecting group - Wikipedia [en.wikipedia.org]

- 7. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Acetyl Protection - Common Conditions [commonorganicchemistry.com]

- 12. 4-Methoxybenzenesulfonyl chloride - Safety Data Sheet [chemicalbook.com]

Electronic properties of methoxy-substituted benzenesulfonyl chlorides

An In-depth Technical Guide to the Electronic Properties of Methoxy-Substituted Benzenesulfonyl Chlorides

Introduction: The Versatile Role of the Sulfonyl Chloride Moiety

Benzenesulfonyl chlorides are a cornerstone functional group in the fields of medicinal chemistry and materials science. Their inherent reactivity, primarily dictated by the highly electrophilic sulfur atom, makes them exceptional building blocks for creating diverse molecular architectures.[1] The ability to readily form stable sulfonamides—a critical pharmacophore in countless therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs—underlines their significance in drug development.[2] Furthermore, their utility in forming sulfonate esters transforms poor hydroxyl leaving groups into excellent ones, facilitating a wide range of organic transformations.[1]

The introduction of substituents onto the benzene ring provides a powerful tool to modulate the electronic properties and, consequently, the reactivity and biological interactions of these compounds. The methoxy (-OCH₃) group is of particular interest due to its dual electronic nature: it acts as an inductive electron-withdrawing group and a powerful resonance electron-donating group. This guide provides an in-depth analysis of how methoxy substitution at the ortho, meta, and para positions influences the electronic landscape, reactivity, and spectral characteristics of benzenesulfonyl chlorides, offering field-proven insights for researchers, scientists, and drug development professionals.

Quantifying Electronic Influence: The Hammett Equation

The electronic effect of a substituent on a benzene ring can be quantitatively described by the Hammett equation, which provides a linear free-energy relationship between reaction rates and equilibrium constants.[3][4] The substituent's electronic influence is captured by the Hammett constant (σ), which is dependent on its position (meta or para).

-

Electron-donating groups (EDGs) have negative σ values.

-

Electron-withdrawing groups (EWGs) have positive σ values.

The methoxy group presents a classic case of position-dependent electronic effects:

-

At the meta position , the resonance effect is minimal. The dominant effect is the inductive electron withdrawal (-I) due to the electronegativity of the oxygen atom. This results in a small, positive σ value.

-

At the para position , the strong resonance electron-donating effect (+R) from the oxygen lone pair into the aromatic π-system dominates over the inductive effect. This results in a net electron-donating character and a negative σ value.[5]

This duality is a critical concept for rationally designing molecules with desired reactivity. An electron-donating group at the para position will decrease the electrophilicity of the sulfonyl sulfur, slowing down reactions with nucleophiles, whereas a meta-methoxy group will slightly increase it.

Caption: Duality of methoxy substituent electronic effects.

Table 1: Hammett Substituent Constants for the Methoxy Group

| Substituent Position | Hammett Constant (σ) | Predominant Electronic Effect | Reference |

| meta (-OCH₃) | +0.115 | Inductive Withdrawal (-I) | [6] |

| para (-OCH₃) | -0.268 | Resonance Donation (+R) | [6] |

| ortho (-OCH₃) | -0.37 (approx.) | Resonance Donation (+R) & Steric Effects | [7][8] |

Note: The Hammett equation is generally not applied to ortho substituents due to the complication of steric effects.[7] However, for reaction series where the reaction center is separated from the ring, the electronic effect is estimated to be similar to, but slightly less than, the para-substituent.[8]

Spectroscopic Characterization: Fingerprinting the Molecules

Spectroscopic techniques provide invaluable information for structural elucidation and for probing the electronic environment of methoxy-substituted benzenesulfonyl chlorides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the structure and substitution pattern.

-

¹H NMR: The aromatic region (typically 7.0-8.0 ppm) provides clear information on the substitution pattern through chemical shifts and coupling constants (J-coupling). The methoxy protons appear as a sharp singlet around 3.8-3.9 ppm. The electron-donating nature of the para-methoxy group causes the ortho-protons (relative to the methoxy group) to be shielded and appear at a lower chemical shift (further upfield).

-

¹³C NMR: The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents. The carbon directly attached to the methoxy group (ipso-carbon) is significantly deshielded (shifted downfield) to ~165 ppm. The sulfonyl chloride group also has a deshielding effect on its ipso-carbon.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (ppm) in CDCl₃

| Isomer | Aromatic Protons (δ, ppm) | Methoxy Protons (δ, ppm) | Aromatic Carbons (δ, ppm) |

| 2-Methoxy | 7.0-8.0 (complex multiplet) | ~3.9 (s) | 112-160 |

| 3-Methoxy | 7.1-7.6 (complex multiplet) | ~3.8 (s) | 115-160 |

| 4-Methoxy | ~7.9 (d, 2H), ~7.0 (d, 2H) | ~3.9 (s) | 115, 130, 133, 165 |

Note: These are representative values. Actual chemical shifts can vary based on solvent and concentration. The aromatic signals for ortho and meta isomers are more complex due to their lower symmetry.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The most prominent absorption bands for methoxy-substituted benzenesulfonyl chlorides are:

-

S=O Asymmetric & Symmetric Stretching: Two strong, characteristic bands are observed in the regions of 1370-1390 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric). These are diagnostic for the sulfonyl chloride group.

-

Aromatic C-O Stretching: A strong band around 1250-1270 cm⁻¹ indicates the presence of the aryl ether linkage.

-

Aromatic C=C Stretching: Multiple bands of variable intensity appear in the 1400-1600 cm⁻¹ region.

An example IR spectrum for 4-methoxybenzenesulfonyl chloride can be found in the NIST Chemistry WebBook, confirming these characteristic absorption regions.[9][10]

UV-Vis Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. Substituted benzenes typically show two primary absorption bands arising from π → π* transitions. The position and intensity of these bands are affected by substituents. The methoxy group, acting as an auxochrome, typically causes a bathochromic shift (a shift to longer wavelengths) and an increase in absorption intensity (hyperchromic effect), particularly when in the para position, due to extended conjugation. Expected absorption maxima (λ_max) would be in the range of 230-280 nm.[11]

Reactivity and Kinetic Analysis: A Solvolysis Case Study

The electronic effects quantified by Hammett constants have a direct and predictable impact on the reactivity of the sulfonyl chloride group. Nucleophilic substitution at the sulfonyl sulfur generally proceeds via a bimolecular (Sₙ2-like) mechanism.[6][12]

A classic method to probe this reactivity is by studying the solvolysis kinetics—the reaction of the sulfonyl chloride with a solvent like water or an alcohol. The reaction rate is highly sensitive to the electronic properties of the substituent on the aromatic ring.

-

Electron-donating groups (e.g., para-methoxy) decrease the electrophilicity of the sulfur atom, thus decreasing the rate of solvolysis .

-

Electron-withdrawing groups (e.g., nitro) increase the electrophilicity of the sulfur, increasing the rate of solvolysis .

Studies on the hydrolysis of para-substituted benzenesulfonyl chlorides have confirmed this trend.

Table 3: First-Order Rate Constants for the Hydrolysis of 4-X-Benzenesulfonyl Chlorides in Water at 15°C

| Substituent (X) | σ_para | Rate Constant (k x 10⁵ s⁻¹) | Relative Rate |

| -OCH₃ | -0.268 | 2.59 | 0.35 |

| -CH₃ | -0.170 | 4.31 | 0.58 |

| -H | 0.000 | 7.42 | 1.00 |

| -Br | +0.232 | 14.8 | 2.00 |

| -NO₂ | +0.778 | 65.2 | 8.79 |

| Data adapted from R. E. Robertson et al. (1971). Rate constants were derived from data presented in the publication. |

Experimental Protocol: Kinetic Analysis by the Conductimetric Method

The solvolysis of a sulfonyl chloride produces hydrochloric acid and the corresponding sulfonic acid, leading to an increase in the conductivity of the solution. Monitoring this change over time provides a highly accurate method for determining reaction rates.[13][14]

Caption: Experimental workflow for kinetic analysis via conductimetry.

Methodology:

-

System Setup: A high-precision conductivity cell is placed in a constant-temperature water bath (±0.01°C).

-

Solvent Equilibration: The reaction solvent (e.g., deionized water) is placed in the cell and allowed to reach thermal equilibrium.

-

Initiation: A small, known volume of a concentrated stock solution of the methoxy-substituted benzenesulfonyl chloride (typically in a solvent like acetone) is injected into the cell to initiate the reaction.

-

Data Acquisition: The conductivity of the solution is recorded at regular intervals until the reaction is complete (i.e., the conductivity reaches a stable final value).

-

Calculation: The first-order rate constant (k) is determined by plotting the natural logarithm of the change in conductivity versus time, which yields a straight line with a slope equal to -k.

Electrochemical Properties: Probing Redox Behavior

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox behavior of molecules.[15] For a benzenesulfonyl chloride, this technique can provide information about the energy required to add an electron to the molecule (reduction potential) and the stability of the resulting radical anion. The reduction process typically involves the cleavage of the sulfur-chlorine bond.

The electronic nature of the methoxy substituent will influence the reduction potential:

-

Electron-donating groups (para-methoxy) make the molecule more electron-rich, thus making it harder to reduce (requiring a more negative potential).

-

Electron-withdrawing groups (meta-methoxy) make the molecule more electron-deficient, making it easier to reduce (occurring at a less negative potential).

Experimental Protocol: Cyclic Voltammetry

This protocol outlines a general procedure for analyzing the reductive behavior of a methoxy-substituted benzenesulfonyl chloride.

Materials & Equipment:

-

Potentiostat

-

Three-electrode cell: Glassy carbon working electrode, platinum wire counter electrode, and a Ag/AgCl or saturated calomel reference electrode (SCE).

-

High-purity aprotic solvent (e.g., acetonitrile or DMF).

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Inert gas (high-purity argon or nitrogen).

Methodology:

-

Solution Preparation: Prepare a ~1 mM solution of the analyte in the solvent containing the supporting electrolyte.

-

Deoxygenation: Purge the solution with the inert gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.

-

Electrode Preparation: Polish the working electrode (e.g., with alumina slurry), rinse thoroughly, and dry before immersion in the cell.

-

CV Scan:

-

Set the initial potential to 0 V.

-

Scan in the negative direction (e.g., to -2.5 V vs. Ag/AgCl) to observe the reduction event.

-

Reverse the scan direction back to the starting potential.

-

Perform the scan at various rates (e.g., 50, 100, 200 mV/s) to investigate the nature of the electrochemical process.[16]

-

-

Data Analysis: The resulting voltammogram (a plot of current vs. potential) is analyzed to determine the peak potential (Ep), which corresponds to the potential at which the rate of the electron transfer is maximal.

Synthesis of Methoxy-Substituted Benzenesulfonyl Chlorides

The most common laboratory-scale synthesis of these compounds is the electrophilic chlorosulfonation of the corresponding anisole (methoxybenzene).

Protocol: Synthesis of 4-Methoxybenzenesulfonyl Chloride

This procedure is adapted from established methods.[17] CAUTION: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Anisole

-

Chlorosulfonic acid (HSO₃Cl)

-

Ice bath

-

Crushed ice

Procedure:

-

Setup: In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a gas outlet tube (to vent HCl gas to a trap), place chlorosulfonic acid (e.g., 3 molar equivalents).

-

Cooling: Cool the flask in an ice-salt bath to 0-5°C.

-

Addition: Add anisole (1 molar equivalent) dropwise from the dropping funnel to the stirred chlorosulfonic acid, maintaining the temperature below 5°C. Vigorous evolution of HCl gas will occur.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature until the evolution of HCl gas subsides.

-

Workup: Cautiously pour the reaction mixture onto a large amount of crushed ice with stirring.

-

Isolation: The solid product, 4-methoxybenzenesulfonyl chloride, will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

-

Drying: Dry the product, for example, by pressing it on a porous plate or in a desiccator. Recrystallization from a suitable solvent like petroleum ether can be performed for further purification.[1]

Conclusion

The position of a methoxy substituent on a benzenesulfonyl chloride ring has a profound and predictable influence on its electronic properties. This guide has demonstrated how the interplay of inductive and resonance effects, quantified by Hammett constants, directly impacts the compound's reactivity in nucleophilic substitution reactions and its electrochemical behavior. The spectroscopic fingerprints (NMR, IR, UV-Vis) provide robust methods for characterization, reflecting these underlying electronic differences. A thorough understanding of these principles, supported by the experimental protocols provided, empowers researchers to rationally design and utilize these versatile chemical building blocks in the development of novel pharmaceuticals and advanced materials.

References

- Benchchem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.

- Fiveable. Sulfonyl Chloride Definition - Organic Chemistry Key Term....

- Hamed, E. M., & Houmam, A. (2024). Effect of the position of the substituent in the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides. Canadian Science Publishing.

- Saley, M. A., Hamed, E. M., & Houmam, A. (2024). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. TSpace.

- Zhuang, C., et al. (2023). Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors. Arabian Journal of Chemistry.

- Benchchem. A Comparative Guide to the Kinetic Analysis of Methanesulfonyl Chloride Solvolysis.

- Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. MDPI.

- Cyclic Voltammetry Experiment. (n.d.). Gamry.

- Mousa, M., et al. (n.d.). Solvent Effects on Kinetics of the Hydrolysis of Benzenesulfonyi Chloride.

- Chemistry LibreTexts. (2021). 26.

- Chemistry LibreTexts. (2025). Lab 1: Cyclic Voltammetry.

- Wikipedia.

- PubChem. 4-Methoxybenzenesulfonyl chloride.

- Ossila. Cyclic Voltammetry Basic Principles, Theory & Setup.

- Scribd.

- D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. PMC.

- NIST. Benzenesulfonyl chloride, 4-methoxy-.

- Charton, M. (1958). THE APPLICATION OF THE HAMMETT EQUATION TO ORTHO-SUBSTITUTED BENZENE REACTION SERIES. Canadian Science Publishing.

- Dalal Institute. Substituent and Reaction Constants.

- ChemicalBook. 3-Methoxybenzyl chloride(824-98-6) 1H NMR spectrum.

- ChemicalBook. 4-Methoxybenzylchloride(824-94-2) 1H NMR spectrum.

- ResearchGate. Please tell me the synthesis of p-methoxybenzenesulfonylchloride?.

- NIST. Benzenesulfonyl chloride, 4-methoxy-.

- Tokyo Chemical Industry Co., Ltd. 4-Methoxybenzenesulfonyl Chloride.

- Sigma-Aldrich. 3-Methoxybenzenesulfonyl chloride 96.

- ResearchGate. Experimental UV-visible spectra, a) Naphthalene sulfonyl chloride, b)....

- ChemicalBook. 3-METHOXYBENZENESULFONYL CHLORIDE.

- Thermo Fisher Scientific. 4-Methoxybenzenesulfonyl Chloride, 99%.

- Sigma-Aldrich. 4-Methoxybenzenesulfonyl chloride 99.

- The Royal Society of Chemistry.

- Journal of Chemical Sciences. Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.

- ResearchGate. 1 H NMR spectra indicate the change of chemical shift of methoxy group....

- EPrints USM. 1d and 2d nmr studies of 2–(2–(benzyloxy)–3–methoxyphenyl)–1h.

- Fisher Scientific. 4-Methoxybenzenesulfonyl chloride, 98+%.

- Thermo Fisher Scientific. 2-Methoxybenzenesulfonyl chloride, 95%.

Sources

- 1. 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. amherst.edu [amherst.edu]

- 3. scribd.com [scribd.com]

- 4. Hammett equation - Wikipedia [en.wikipedia.org]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Benzenesulfonyl chloride, 4-methoxy- [webbook.nist.gov]

- 10. Benzenesulfonyl chloride, 4-methoxy- [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Solvent Effects on Kinetics of the Hydrolysis of Benzenesulfonyi Chloride – Oriental Journal of Chemistry [orientjchem.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 3-METHOXYBENZOYL CHLORIDE(1711-05-3) 13C NMR spectrum [chemicalbook.com]

A Technical Guide to the Applications of 4-Hydroxy-3-methoxybenzenesulfonyl Chloride: A Versatile Reagent for Synthesis and Analysis

Introduction: Unveiling a Trifunctional Building Block

In the landscape of modern organic synthesis and drug discovery, the demand for versatile, functionalized building blocks is insatiable. 4-Hydroxy-3-methoxybenzenesulfonyl chloride, also known as guaiacol-4-sulfonyl chloride, emerges as a reagent of significant potential. Its structure is distinguished by three key features: a highly reactive sulfonyl chloride group, a nucleophilic phenolic hydroxyl group, and a methoxy-substituted aromatic ring. This unique combination makes it not just a simple sulfonating agent, but a strategic tool for introducing the guaiacol scaffold—a privileged structure found in numerous bioactive molecules and natural products.[1][2]

While specific literature on this exact molecule (CAS 914261-11-3) is emerging, its utility can be expertly extrapolated from the well-established and extensive chemistry of analogous aryl sulfonyl chlorides.[3] This guide will provide an in-depth exploration of its core applications, grounded in the fundamental principles of sulfonyl chloride reactivity and supported by field-proven protocols from closely related compounds. We will delve into its primary role in the synthesis of sulfonamides, its application as a derivatizing agent for sensitive analytical detection, and its strategic use in medicinal chemistry.

Core Application I: The Synthesis of Biologically Relevant Sulfonamides

The reaction between a sulfonyl chloride and a primary or secondary amine is the most robust and common method for forming a sulfonamide linkage.[4][5] This functional group is a cornerstone of medicinal chemistry, found in a vast range of therapeutics including antibacterial agents, diuretics, and HIV protease inhibitors.[5] The sulfonamide moiety is prized for its hydrolytic stability and its ability to act as a hydrogen bond donor and acceptor, enabling strong interactions with biological targets.[5]

Causality of the Reaction Mechanism:

The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride. The presence of the electron-withdrawing oxygen and chlorine atoms makes the sulfur atom electron-deficient and thus susceptible to attack. A base, typically a non-nucleophilic tertiary amine like triethylamine or pyridine, is essential. Its role is twofold: first, it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine. Second, in some cases (like with pyridine), it can act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium salt intermediate that is then more readily attacked by the amine.

Caption: Mechanism of Sulfonamide Formation.

Field-Proven Experimental Protocol: General Synthesis of a Sulfonamide

This protocol is adapted from established procedures for aryl sulfonyl chlorides and serves as a robust starting point for reacting 4-Hydroxy-3-methoxybenzenesulfonyl chloride with a target amine.[6]

-

Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the primary or secondary amine (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a suitable base, such as pyridine or triethylamine (1.2 - 1.5 equivalents), to the solution and stir. If using a solid amine salt, additional base may be required.

-

Sulfonyl Chloride Addition: Dissolve 4-Hydroxy-3-methoxybenzenesulfonyl chloride (1.1 equivalents) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution at 0 °C (ice bath). The dropwise addition is critical to control the exotherm of the reaction.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up:

-

Dilute the reaction mixture with additional solvent (e.g., DCM).

-

Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl) to remove excess base, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Scientist's Note: The phenolic hydroxyl group on the reagent may require a modified work-up. If deprotonation occurs, a carefully controlled acidic wash is needed to ensure the final product is in its neutral form.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure sulfonamide.

| Parameter | Condition | Rationale / Field Insight |

| Solvent | Anhydrous Dichloromethane (DCM), THF, or Pyridine | Must be anhydrous to prevent hydrolysis of the sulfonyl chloride. DCM is a good general choice; pyridine can serve as both solvent and base.[6] |

| Base | Pyridine, Triethylamine (TEA) | A non-nucleophilic base is required to neutralize HCl without competing with the reactant amine.[6] 1.2-1.5 equivalents are typically sufficient. |

| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction. Allowing the reaction to warm to room temperature ensures completion. |

| Stoichiometry | ~1.1 eq. Sulfonyl Chloride | A slight excess of the sulfonyl chloride ensures complete consumption of the (often more valuable) amine. |

Table 1: Key Parameters for Sulfonamide Synthesis.

Core Application II: Derivatization Agent for Analytical Chromatography

In analytical sciences, particularly in high-performance liquid chromatography (HPLC), the sensitive detection of certain analytes can be challenging. Compounds lacking a strong chromophore (a part of a molecule that absorbs UV-Visible light) are difficult to detect with standard UV detectors.[7] 4-Hydroxy-3-methoxybenzenesulfonyl chloride is an excellent pre-column derivatization reagent for primary and secondary amines, as well as phenols.

Principle of Derivatization:

The reagent covalently attaches its guaiacol core to the analyte. This "tag" has strong UV absorbance, significantly enhancing the detection signal and lowering the limits of quantification. The reaction transforms polar, and sometimes poorly retained, amines into less polar derivatives with more stable and reproducible retention times on reversed-phase HPLC columns.

Caption: Experimental Workflow for HPLC Derivatization.

Detailed Protocol: Pre-Column Derivatization of Amines

This protocol is designed to provide a robust method for the quantitative analysis of primary and secondary amines.

-

Buffer Preparation: Prepare a 0.1 M Sodium Bicarbonate Buffer and adjust the pH to ~9.0. The basic pH is crucial for deprotonating the amine, thereby increasing its nucleophilicity.

-

Sample Preparation: In a microcentrifuge tube, pipette 100 µL of the sample or standard solution containing the amine analyte.

-

Buffering: Add 200 µL of the 0.1 M Sodium Bicarbonate Buffer and vortex briefly.

-

Reagent Addition: Prepare a 10 mg/mL solution of 4-Hydroxy-3-methoxybenzenesulfonyl chloride in a suitable organic solvent like acetonitrile. Add 100 µL of this derivatization reagent to the sample tube.

-

Reaction: Vortex the tube immediately and vigorously for 1 minute. Incubate the reaction at a controlled temperature, typically between 50-60°C, for 30-60 minutes to drive the reaction to completion.

-

Quenching: Cool the sample to room temperature. To stop the reaction and consume excess reagent, add 50 µL of 1 M HCl. Vortex briefly. This step is critical to prevent the reagent from reacting with the mobile phase or other components.

-

Final Preparation: Filter the derivatized sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

-

Analysis: Inject a defined volume (e.g., 10 µL) into the HPLC system equipped with a C18 column and a UV detector set to the absorbance maximum of the guaiacol chromophore.

Strategic Application in Medicinal Chemistry: A Gateway to Bioactive Scaffolds

The guaiacol moiety is not merely a synthetic handle; it is a key pharmacophore in its own right. It serves as a crucial building block for numerous pharmaceutical compounds.[1] For instance, the widely used expectorant guaifenesin is a direct derivative of guaiacol.[1][2] Recent research has also highlighted the potential of synthetic guaiacol derivatives as potent inhibitors of myeloperoxidase (MPO), an enzyme implicated in oxidative stress and cardiovascular disease.[8]

Therefore, 4-Hydroxy-3-methoxybenzenesulfonyl chloride provides medicinal chemists with a powerful tool to strategically introduce this bioactive scaffold onto a diverse range of molecular frameworks. By reacting it with amine-containing libraries, researchers can rapidly generate novel sulfonamides bearing the guaiacol unit, creating new chemical entities for screening in drug discovery programs targeting a wide array of diseases.[9]

Conclusion: A Multifaceted Reagent for Advanced Applications

4-Hydroxy-3-methoxybenzenesulfonyl chloride is far more than a simple sulfonating agent. Its trifunctional nature—combining the high reactivity of a sulfonyl chloride with the strategic placement of hydroxyl and methoxy groups on a privileged aromatic scaffold—positions it as a uniquely valuable tool for researchers, scientists, and drug development professionals. From the reliable synthesis of novel sulfonamides for therapeutic screening to the sensitive quantification of amines in complex matrices, this reagent offers robust and versatile solutions. As the drive for molecular diversity and functional complexity continues, the applications of strategically designed building blocks like 4-Hydroxy-3-methoxybenzenesulfonyl chloride will undoubtedly expand, paving the way for new discoveries in both chemistry and medicine.

References

-

Bayle, E. D., Igoe, N., & Fish, P. V. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026, February 27). Guaiacol (CAS 90-05-1): A Deep Dive into its Industrial Synthesis and Chemical Intermediate Role. Retrieved from [Link]

-

ResearchGate. (2026, January 9). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Retrieved from [Link]

-

Journal of Synthetic Chemistry. (2023, December 9). Aromatic Sulfonamides. Retrieved from [Link]

-